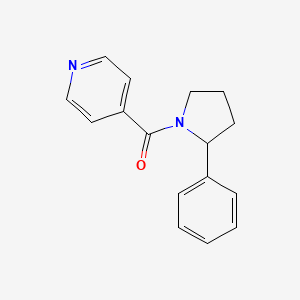
(2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPMP is a white solid with a molecular formula of C16H23NO3 and a molecular weight of 277.36 g/mol.
Wirkmechanismus
The mechanism of action of (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone is not fully understood, but it is believed to interact with specific targets in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, modulation of cell signaling pathways, and regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone in lab experiments is its high purity level, which ensures reproducibility and accuracy of results. However, one of the limitations is its relatively high cost compared to other reagents.
Zukünftige Richtungen
There are several future directions for the research and development of (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its applications in materials science and organic synthesis. Additionally, more studies are needed to fully understand its mechanism of action and the underlying biochemical and physiological effects.
In conclusion, (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize the potential of (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone in various fields.
Synthesemethoden
(2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone can be synthesized through a reaction between 4-(2-chloroacetyl)phenol and 2-methylmorpholine in the presence of a base. The reaction yields (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone as a white solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
(2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone has been used as a reagent for the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
(2-methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(2)19-14-6-4-13(5-7-14)15(17)16-8-9-18-12(3)10-16/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRLSTOCXQKBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

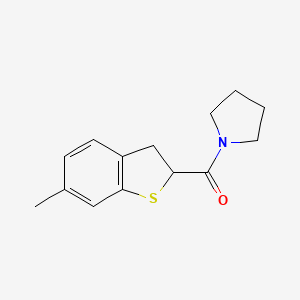

![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)
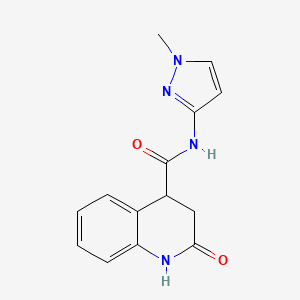

![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
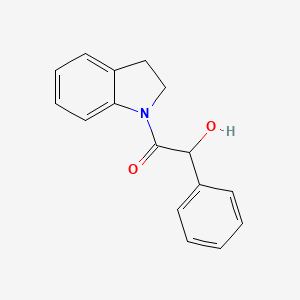
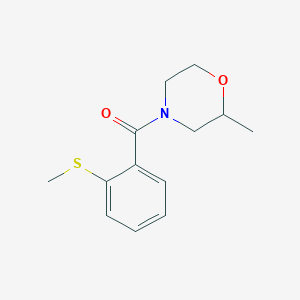
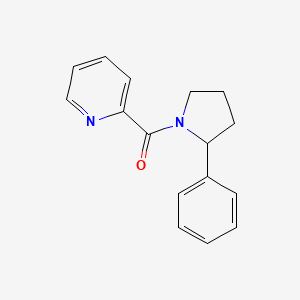
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)
![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
